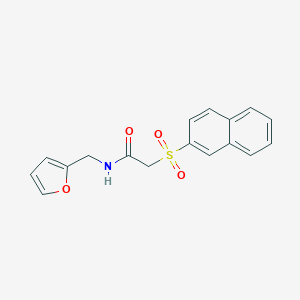![molecular formula C14H11ClN4O3S B269956 N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as CMOSA and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of CMOSA is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of GABAergic neurotransmission. CMOSA has been found to increase the release of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
CMOSA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. The compound has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMOSA in lab experiments is its relatively low toxicity. The compound has been found to have a low acute toxicity and does not exhibit significant adverse effects in animal models. However, one of the limitations of using CMOSA is its relatively low solubility in water, which may limit its use in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of CMOSA. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMOSA and its potential therapeutic applications.
Conclusion:
In conclusion, CMOSA is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound has been synthesized using various methods and has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. CMOSA has also been investigated for its potential use in the treatment of neurodegenerative diseases and autoimmune diseases. While the compound has several advantages for lab experiments, its low solubility in water may limit its use in certain experimental protocols. Further studies are needed to fully understand the mechanism of action of CMOSA and its potential therapeutic applications.
Métodos De Síntesis
CMOSA can be synthesized using various methods. One of the most common methods is the reaction of 2-chloroacetamide with 5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction yields CMOSA as a white solid with a yield of approximately 75%.
Aplicaciones Científicas De Investigación
CMOSA has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C14H11ClN4O3S |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)13-17-18-14(21-13)23-7-12(20)16-10-5-3-2-4-9(10)15/h2-6H,7H2,1H3,(H,16,20) |
Clave InChI |
JTZFJKVFMTYLRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B269881.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269886.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)
![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)

![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)